molecular formula C10H9N3O2 B13984530 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde

6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde

Cat. No.: B13984530
M. Wt: 203.20 g/mol
InChI Key: KZJYTYVRAQNZLZ-UHFFFAOYSA-N
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Description

6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde is a heterocyclic compound that features both a picolinaldehyde and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde typically involves the formation of the oxadiazole ring followed by its attachment to the picolinaldehyde moiety. One common method involves the reaction of amidoximes with carboxylic acid derivatives under basic conditions to form the oxadiazole ring . The picolinaldehyde moiety can then be introduced through a series of condensation reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinic acid.

    Reduction: 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of cellular pathways. For example, oxadiazole derivatives have been shown to induce apoptosis in cancer cells by activating caspase enzymes .

Comparison with Similar Compounds

  • 3-(3-Methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde
  • 6-Methyl-3-(1,2,4-oxadiazol-5-yl)picolinaldehyde
  • 6-Methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)picolinaldehyde

Uniqueness: 6-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)picolinaldehyde is unique due to the specific substitution pattern on both the picolinaldehyde and oxadiazole rings. This unique structure can lead to distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

6-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C10H9N3O2/c1-6-3-4-8(9(5-14)11-6)10-12-7(2)13-15-10/h3-5H,1-2H3

InChI Key

KZJYTYVRAQNZLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C2=NC(=NO2)C)C=O

Origin of Product

United States

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